molecular formula C26H20N2O4S B12551346 Benzamide, 4,4'-sulfonylbis[N-phenyl- CAS No. 191215-75-5

Benzamide, 4,4'-sulfonylbis[N-phenyl-

Cat. No.: B12551346
CAS No.: 191215-75-5
M. Wt: 456.5 g/mol
InChI Key: ACCOHPBXPBLICS-UHFFFAOYSA-N
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Description

Benzamide, 4,4’-sulfonylbis[N-phenyl-] is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group linking two benzamide moieties, each substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4,4’-sulfonylbis[N-phenyl-] typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4,4’-sulfonylbis[N-phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 4,4’-sulfonylbis[N-phenyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4,4’-sulfonylbis[N-phenyl-] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The compound’s sulfonyl group plays a crucial role in its reactivity and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.

    Sulfonylbisbenzamide: A compound with a sulfonyl group linking two benzamide moieties.

Uniqueness

Benzamide, 4,4’-sulfonylbis[N-phenyl-] is unique due to the presence of both sulfonyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

191215-75-5

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-phenyl-4-[4-(phenylcarbamoyl)phenyl]sulfonylbenzamide

InChI

InChI=1S/C26H20N2O4S/c29-25(27-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(31,32)24-17-13-20(14-18-24)26(30)28-22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30)

InChI Key

ACCOHPBXPBLICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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